molecular formula C10H10Br2N2O B2945247 2,6-Dibromo-4-(3-methylazetidine-1-carbonyl)pyridine CAS No. 2094591-93-0

2,6-Dibromo-4-(3-methylazetidine-1-carbonyl)pyridine

Cat. No.: B2945247
CAS No.: 2094591-93-0
M. Wt: 334.011
InChI Key: GHNVLLHVBDXEHV-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(3-methylazetidine-1-carbonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, and a 3-methylazetidine-1-carbonyl group at the 4 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(3-methylazetidine-1-carbonyl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the 3-methylazetidine-1-carbonyl group. One common method involves the use of 2,6-dibromopyridine as a starting material. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps to obtain the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(3-methylazetidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,6-Dibromo-4-(3-methylazetidine-1-carbonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used to study biological processes and interactions, particularly those involving pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(3-methylazetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and the 3-methylazetidine-1-carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylpyridine: Similar in structure but lacks the 3-methylazetidine-1-carbonyl group.

    2,6-Dibromo-4-aminopyridine: Contains an amino group instead of the 3-methylazetidine-1-carbonyl group.

    2,6-Dibromo-4-bromomethylpyridine: Features a bromomethyl group at the 4 position.

Uniqueness

2,6-Dibromo-4-(3-methylazetidine-1-carbonyl)pyridine is unique due to the presence of the 3-methylazetidine-1-carbonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,6-dibromopyridin-4-yl)-(3-methylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O/c1-6-4-14(5-6)10(15)7-2-8(11)13-9(12)3-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNVLLHVBDXEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)C(=O)C2=CC(=NC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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